FEN1 Inhibitory Potency: 7.5-Fold Difference Between N3-Hydroxy vs. 7-Benzyl Analogs
Benzofuro[3,2-d]pyrimidinedione derivatives exhibit highly divergent FEN1 inhibitory potency based on substitution pattern. The 3-hydroxy analog (CHEMBL181766) demonstrated an IC50 of 0.285 nM against human flap endonuclease-1, whereas the 7-benzyl-3-hydroxy derivative (CHEMBL183133) achieved an IC50 of 0.038 nM under identical assay conditions—a 7.5-fold potency enhancement attributable to the 7-benzyl substitution [1][2].
| Evidence Dimension | FEN1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 3-Hydroxy-benzofuro[3,2-d]pyrimidinedione: 0.285 nM [1] |
| Comparator Or Baseline | 7-Benzyl-3-hydroxy-benzofuro[3,2-d]pyrimidinedione: 0.038 nM [2] |
| Quantified Difference | 7.5-fold difference (0.038 nM vs. 0.285 nM) |
| Conditions | Inhibitory concentration assay against human flap endonuclease-1 (FEN1) in vitro, curated by ChEMBL from Athersys data [1][2] |
Why This Matters
Procurement of the unsubstituted core (62208-68-8) enables independent exploration of N1, N3, and C7 substitution vectors to optimize FEN1 potency, rather than being constrained to the 0.285 nM or 0.038 nM baseline imposed by pre-functionalized analogs.
- [1] BindingDB. BDBM50157848: 3-Hydroxy-1H-benzo[4,5]furo[3,2-d]pyrimidine-2,4-dione. CHEMBL181766. IC50: 0.285 nM against Flap endonuclease-1 (Human). View Source
- [2] BindingDB. BDBM50157836: 7-Benzyl-3-hydroxy-1H-furo[3,2-d]pyrimidine-2,4-dione. CHEMBL183133. IC50: 0.038 nM against Flap endonuclease-1 (Human). View Source
